molecular formula C13H25NO B039424 N,N,N-Trimethyladamantan-1-aminium hydroxide CAS No. 53075-09-5

N,N,N-Trimethyladamantan-1-aminium hydroxide

Cat. No.: B039424
CAS No.: 53075-09-5
M. Wt: 211.34 g/mol
InChI Key: GNUJKXOGRSTACR-UHFFFAOYSA-M
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Description

N,N,N-Trimethyladamantan-1-aminium hydroxide: is a quaternary ammonium compound with the molecular formula C₁₃H₂₅NO . It is known for its high lipophilicity and lubricating properties, making it a valuable chemical in various industrial applications .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: N,N,N-Trimethyladamantan-1-aminium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a wide range of derivatives .

Comparison with Similar Compounds

  • N,N,N-Trimethyl-1-adamantylammonium chloride
  • N,N,N-Trimethyl-1-adamantylammonium bromide
  • N,N,N-Trimethyl-1-adamantylammonium iodide

Comparison: N,N,N-Trimethyladamantan-1-aminium hydroxide is unique due to its hydroxide group, which imparts distinct chemical properties compared to its halide counterparts. The hydroxide group enhances its solubility in water and its effectiveness as a phase transfer catalyst .

Properties

IUPAC Name

1-adamantyl(trimethyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N.H2O/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13;/h10-12H,4-9H2,1-3H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUJKXOGRSTACR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C12CC3CC(C1)CC(C3)C2.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901335104
Record name N,N,N-Trimethyl-1-adamantylammonium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

53075-09-5
Record name N,N,N-Trimethyl-1-adamantammonium hydroxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53075-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.13,7)decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053075095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N,N,N-Trimethyl-1-adamantylammonium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo[3.3.1.13,7]decan-1-aminium, N,N,N-trimethyl-, hydroxide (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.492
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Synthesis routes and methods I

Procedure details

The method of the invention comprises reacting 1-adamantyldimethylamine with dimethyl carbonate to produce 1-adamantyltrimethylammonium methylcarbonate. The 1-adamantyltrimethylammonium methylcarbonate is then reacted with calcium hydroxide or magnesium hydroxide in the presence of water to produce 1-adamantyltrimethylammonium hydroxide
Name
1-adamantyltrimethylammonium methylcarbonate
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Synthesis routes and methods II

Procedure details

Adamantyltrimethylammonium methylcarbonate (383 g, 1.42 mol) is added to water (1000 mL), followed by addition of calcium hydroxide (148 g, 2.0 mol). This addition is exothermic. The reaction mixture is then heated to reflux and the methanol produced is slowly distilled off until the vapor temperature is constant. The reaction mixture is then cooled slowly to 10° C. and the precipitated calcium carbonate and excess calcium hydroxide are filtered off on a Nutsche filter. The filter cake is washed with water (200 mL) and both the mother and wash filtrates are combined. The 1-adamantyltrimethylammonium hydroxide product yield is 1284 grams of solution with assay 20.2% w/w.
Name
Adamantyltrimethylammonium methylcarbonate
Quantity
383 g
Type
reactant
Reaction Step One
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Quantity
1000 mL
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148 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N,N-Trimethyladamantan-1-aminium hydroxide
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N,N,N-Trimethyladamantan-1-aminium hydroxide
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Reactant of Route 6
N,N,N-Trimethyladamantan-1-aminium hydroxide
Customer
Q & A

Q1: How does 1-adamantyltrimethylammonium hydroxide (AdaTMOH) influence the conversion of FAU-type zeolites to CHA-type zeolites?

A1: AdaTMOH acts as an organic structure-directing agent (OSDA) during the FAU to CHA zeolite conversion. [] OSDAs like AdaTMOH play a crucial role in directing the crystallization process towards the desired zeolite framework structure. While the exact mechanism is complex and depends on various factors, it generally involves the OSDA interacting with precursor species in the synthesis gel. This interaction influences the arrangement of aluminosilicate building units, ultimately favoring the formation of CHA-type zeolite structures over the initial FAU-type structure.

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